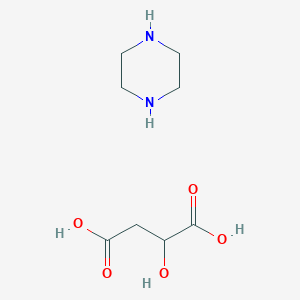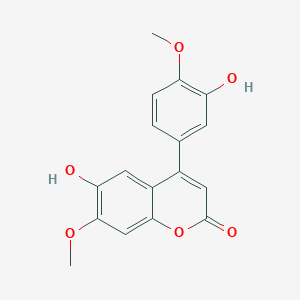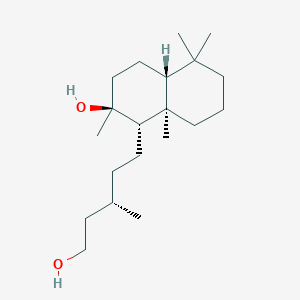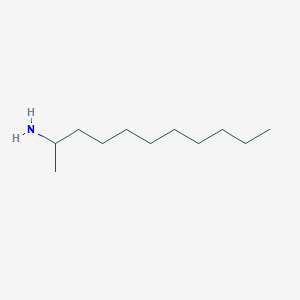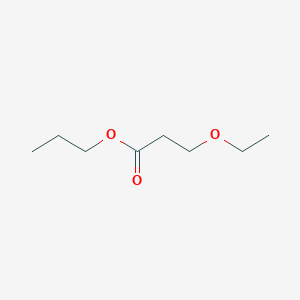
Propanoic acid, 3-ethoxy-, propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl propyl ethoxyacetate is synthesized by the esterification of propanoic acid with ethanol and propyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation.
Wirkmechanismus
The mechanism of action of ethyl propyl ethoxyacetate is not well understood. However, it is thought to act as a polar aprotic solvent, which means that it can dissolve both polar and nonpolar compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of ethyl propyl ethoxyacetate. However, it is considered to be relatively safe for use in laboratory experiments and has low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl propyl ethoxyacetate has several advantages as a solvent for laboratory experiments. It is relatively inexpensive, has a low boiling point, and is compatible with a wide range of organic compounds. However, it may not be suitable for certain applications due to its limited solubility or reactivity with specific compounds.
Zukünftige Richtungen
There are several potential future directions for research on ethyl propyl ethoxyacetate. One area of interest is the development of new catalysts or reaction conditions to improve the yield and purity of the product. Another area of research is the investigation of its potential as a green solvent for various organic reactions. Additionally, further studies on its toxicity and environmental impact may be warranted.
Synthesemethoden
The synthesis of ethyl propyl ethoxyacetate is a well-established process that has been extensively studied in the literature. Various modifications to the reaction conditions, such as the use of different catalysts or solvents, have been explored to optimize the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
Ethyl propyl ethoxyacetate has been used in scientific research as a solvent for various organic compounds. It has also been investigated as a potential alternative to traditional solvents, such as dichloromethane, which are known to be harmful to the environment.
Eigenschaften
CAS-Nummer |
14144-34-4 |
|---|---|
Produktname |
Propanoic acid, 3-ethoxy-, propyl ester |
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
propyl 3-ethoxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-3-6-11-8(9)5-7-10-4-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
IYVPXMGWHZBPIR-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CCOCC |
Kanonische SMILES |
CCCOC(=O)CCOCC |
Andere CAS-Nummern |
14144-34-4 |
Synonyme |
propyl 3-ethoxypropanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



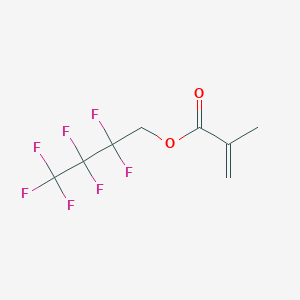
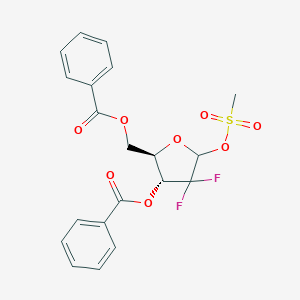
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
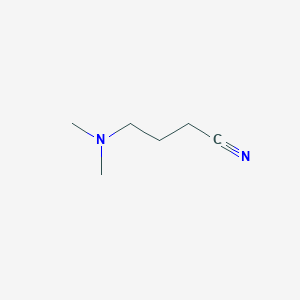
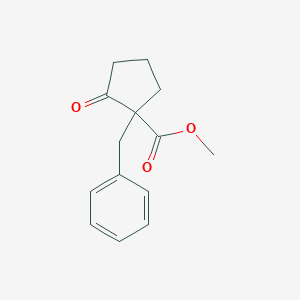
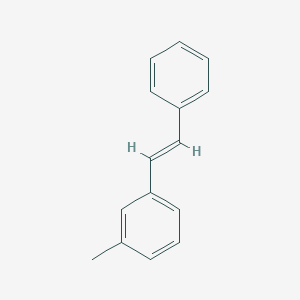
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
